2,4,6-Tribromphenol, Bismutsalz

Übersicht

Beschreibung

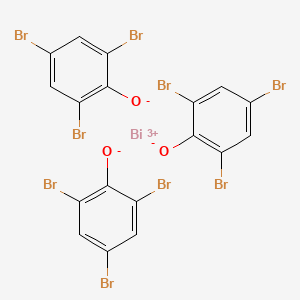

Wismuth-Tribromphenat: ist eine chemische Verbindung mit der Summenformel C18H6BiBr9O3 . Es ist bekannt für seine antimikrobiellen Eigenschaften und wird häufig in medizinischen Verbänden verwendet, insbesondere zur Wund- und Verbrennungsversorgung . Die Verbindung ist ein Wismutsalz von Tribromphenol, wobei Wismut im Oxidationszustand +3 vorliegt.

Wissenschaftliche Forschungsanwendungen

Chemie: Wismuth-Tribromphenat wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet. Seine einzigartigen Eigenschaften machen es wertvoll für die Entwicklung neuer Synthesemethoden .

Biologie und Medizin: Die Verbindung wird häufig in medizinischen Verbänden, wie Xeroform, aufgrund ihrer antimikrobiellen Eigenschaften verwendet. Sie ist wirksam gegen eine Reihe von Krankheitserregern, darunter Methicillin-resistenter Staphylococcus aureus (MRSA) und Pseudomonas aeruginosa . Darüber hinaus wird Wismuth-Tribromphenat aufgrund seines Potenzials zur Behandlung von Magen-Darm-Erkrankungen und als Antikrebsmittel untersucht .

Industrie: In industriellen Anwendungen wird Wismuth-Tribromphenat bei der Herstellung von Flammschutzmitteln und als Stabilisator in Kunststoffen verwendet. Seine antimikrobiellen Eigenschaften machen es auch nützlich in Beschichtungen und Farben, um mikrobielles Wachstum zu verhindern .

Wirkmechanismus

Wismuth-Tribromphenat übt seine antimikrobiellen Wirkungen aus, indem es die Zellwände von Bakterien stört, was zu Zelllyse und Tod führt. Die Verbindung bindet an die bakterielle Zellmembran, was zu einer erhöhten Permeabilität und zum Auslaufen von Zellinhalten führt . Darüber hinaus können Wismutionen die Enzymaktivität und die Proteinsynthese innerhalb der Bakterienzelle stören .

Wirkmechanismus

Target of Action

Phenol, 2,4,6-tribromo-, bismuth(3+) salt, also known as 2,4,6-Tribromophenol, is a brominated derivative of phenol . It is primarily used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants . The primary targets of Phenol, 2,4,6-tribromo-, bismuth(3+) salt are fungi and other microorganisms that cause decay in wood .

Mode of Action

Phenol, 2,4,6-tribromo-, bismuth(3+) salt interacts with its targets by disrupting their normal cellular functions . The compound’s bromine atoms make it more reactive, allowing it to interfere with the metabolic processes of the target organisms . This results in the inhibition of growth and reproduction of the fungi, thereby preserving the integrity of the wood .

Biochemical Pathways

It is known that the compound can disturb cellular calcium signaling in neuroendocrine cells . This disruption can lead to changes in the normal functioning of the cells, which may contribute to the fungicidal properties of the compound .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of the action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt is the prevention of fungal growth and wood decay . By inhibiting the growth and reproduction of fungi, the compound helps to preserve the structural integrity of wood and prolong its lifespan .

Action Environment

The action of Phenol, 2,4,6-tribromo-, bismuth(3+) salt can be influenced by various environmental factors. For instance, the compound’s efficacy as a fungicide may be affected by the moisture content of the wood, as fungi typically thrive in moist environments . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Biochemische Analyse

Cellular Effects

Tbp, its parent compound, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Phenol, 2,4,6-tribromo-, bismuth(3+) salt vary with different dosages in animal models .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Phenol, 2,4,6-tribromo-, bismuth(3+) salt within cells and tissues are not well known. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Wismuth-Tribromphenat kann durch Reaktion von Wismutnitrat mit Tribromphenol in einem sauren Medium synthetisiert werden. Die Reaktion beinhaltet typischerweise die Auflösung von Wismutnitrat in einem geeigneten Lösungsmittel, wie z. B. Salpetersäure, gefolgt von der Zugabe von Tribromphenol. Das Gemisch wird erhitzt, um die Reaktion zu erleichtern, was zur Bildung von Wismuth-Tribromphenat führt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Wismuth-Tribromphenat nach einem ähnlichen Verfahren, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet eine präzise Steuerung von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verbindung wird dann durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Wismuth-Tribromphenat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Wismutoxide zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen zu elementarem Wismut reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Wasserstoffgas oder Natriumborhydrid verwendet.

Substitution: Halogenaustauschreaktionen verwenden häufig Reagenzien wie Chlor oder Jod in Gegenwart eines Katalysators.

Hauptsächlich gebildete Produkte:

Oxidation: Wismutoxide (z. B. Bi2O3).

Reduktion: Elementares Wismut.

Substitution: Verbindungen wie Wismuth-Trichlorphenat oder Wismuth-Triiodphenat.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Wismutsubsalicylat: Wird für Magen-Darm-Erkrankungen verwendet und hat ähnliche antimikrobielle Eigenschaften.

Wismutsubnitrat: Wird in der Wundversorgung und als Magen-Darm-Mittel verwendet.

Wismutcitrat: Wird zur Behandlung von Helicobacter pylori-Infektionen verwendet.

Einzigartigkeit: Wismuth-Tribromphenat ist einzigartig aufgrund seiner spezifischen Kombination aus Wismut und Tribromphenol, die im Vergleich zu anderen Wismutverbindungen eine verbesserte antimikrobielle Aktivität bietet.

Eigenschaften

IUPAC Name |

bismuth;2,4,6-tribromophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOHCOFTVLEOCB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.C1=C(C=C(C(=C1Br)[O-])Br)Br.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6BiBr9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-79-6 (Parent) | |

| Record name | Bismuth tribromophenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063729 | |

| Record name | Bismuth tribromophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5175-83-7 | |

| Record name | Bismuth tribromophenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005175837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth tribromophenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth tris(2,4,6-tribromophenoxide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIBROMOPHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K96Y7WG8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.